molecular formula C21H24ClN5O4 B6572481 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide CAS No. 946276-74-0

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide

Cat. No.: B6572481
CAS No.: 946276-74-0
M. Wt: 445.9 g/mol
InChI Key: MVVOGVXXZVFTRS-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the 1-position and a 3,4,5-triethoxybenzamide moiety linked via a methyl group. The tetrazole ring is a bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)23-13-19-24-25-26-27(19)16-9-7-15(22)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVOGVXXZVFTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound features a tetrazole ring, which is known for contributing to the pharmacological properties of many medicinal agents. The presence of the 4-chlorophenyl group enhances its potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN5O4 with a molecular weight of 445.9 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC21H24ClN5O4
Molecular Weight445.9 g/mol
IUPAC NameN-{[1-(4-chlorophenyl)tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide
PurityTypically 95%

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities including antimicrobial, antiviral, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance:

  • Compound Comparison : A related compound, 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide , showed significant antimicrobial activity against various bacterial strains.
Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer

These findings suggest that the incorporation of a tetrazole moiety can enhance the compound's effectiveness against microbial pathogens.

Antiviral Activity

In a study focused on sulfonamide derivatives containing tetrazole rings, certain compounds exhibited antiviral activity against the tobacco mosaic virus (TMV). For example:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

These results indicate that compounds with similar structural features may also confer antiviral properties to this compound.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example:

  • Urease Inhibition : Compounds derived from similar structures demonstrated strong inhibitory activity against urease enzymes with IC50 values significantly lower than standard references.

The biological activity of this compound is likely due to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Docking studies have provided insights into how these interactions occur at the molecular level.

Case Studies

Several case studies have reported on the synthesis and evaluation of related compounds:

  • Synthesis of Sulfonamide Derivatives : A study synthesized multiple sulfonamide derivatives and evaluated their biological activities. The results indicated that modifications to the tetrazole structure could significantly enhance antibacterial and antiviral properties .
  • Pharmacological Evaluation : Another investigation assessed the pharmacological profiles of various tetrazole-containing compounds and found that those with halogen substitutions exhibited increased potency against cancer cell lines .

Comparison with Similar Compounds

Structural Differences :

  • Core Similarity : Both compounds share the 1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl scaffold.
  • Substituent Variation : The target compound features a 3,4,5-triethoxybenzamide group, while the analog has a cyclohexylacetamide side chain.

Physicochemical Implications :

  • The triethoxybenzamide group introduces polar ethoxy substituents, likely enhancing aqueous solubility compared to the lipophilic cyclohexyl group in the analog.
  • Molecular weight differences: The analog (C₁₆H₂₀ClN₅O, MW 333.82) is lighter than the target compound (expected MW >400 due to the triethoxybenzamide group).

Potential Bioactivity:

  • Cyclohexyl groups often improve membrane permeability but may reduce solubility. The analog’s bioactivity is unspecified, but its structural simplicity suggests easier synthetic scalability .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid and Derivatives

Core Heterocycle Comparison :

  • Triazole vs.
  • Substituent Effects : The trifluoromethyl group in the triazole analog enhances electronegativity and metabolic stability, whereas the tetrazole in the target compound offers stronger hydrogen-bonding capacity.

Bioactivity Data :

  • The triazole analog demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its role as a c-Met kinase inhibitor .
  • Hypothesis : The target compound’s tetrazole scaffold may exhibit similar or improved activity due to enhanced target engagement via hydrogen bonding.

Coumarin- and Benzodiazepine-Fused Tetrazole Derivatives

Structural Complexity :

  • describes tetrazole derivatives fused with coumarin and benzodiazepine/oxazepine moieties. These compounds exhibit extended π-systems, enabling fluorescence or intercalation with biomolecules.

Functional Comparison :

  • Coumarin derivatives may target DNA or enzymes like topoisomerases, whereas the target compound’s simpler structure could favor kinase or protease inhibition.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Molecular Weight Bioactivity (GP%) Reference
Target Compound Tetrazole 3,4,5-Triethoxybenzamide ~450 (estimated) N/A -
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide Tetrazole Cyclohexylacetamide 333.82 N/A
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Triazole Trifluoromethyl, carboxylic acid ~280 (estimated) 68.09 (NCI-H522)
Coumarin-Benzodiazepine Tetrazole Hybrids Tetrazole Coumarin, benzodiazepine >500 N/A

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